2-(2-Tert-butyl-5-methylphenoxy)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Tert-butyl-5-methylphenoxy)propanoic acid is an organic compound with the molecular formula C14H20O3 It is a derivative of phenoxypropanoic acid, characterized by the presence of a tert-butyl group and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butyl-5-methylphenoxy)propanoic acid typically involves the reaction of 2-tert-butyl-5-methylphenol with a suitable propanoic acid derivative. One common method is the esterification of 2-tert-butyl-5-methylphenol with propanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Tert-butyl-5-methylphenoxy)propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Tert-butyl-5-methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted phenoxypropanoic acid derivatives.
Scientific Research Applications
2-(2-Tert-butyl-5-methylphenoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Tert-butyl-5-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylphenoxy)propanoic acid
- 2-Methyl-2-(4-methylphenoxy)propanoic acid
- 2-(4-Ethylphenoxy)propanoic acid
- 2-Hydroxy-3-(2-methylphenoxy)propanoic acid
Uniqueness
2-(2-Tert-butyl-5-methylphenoxy)propanoic acid is unique due to the presence of both tert-butyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-9-6-7-11(14(3,4)5)12(8-9)17-10(2)13(15)16/h6-8,10H,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTISOYNPHKRTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.